5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-
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Overview
Description
5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl- is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,4-dichlorophenoxyethyl group and a methyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl- typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. The reaction is carried out under reflux conditions to yield the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl- has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are explored for their potential as antimicrobial, antifungal, antiviral, and anticancer agents. This compound may be investigated for similar activities.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical pathways.
Industry: Thiazole derivatives are used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl- involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways by activating or inhibiting enzymes, binding to receptors, or modulating other cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl- include other thiazole derivatives such as:
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Known for its biological activities.
Ethyl 2-(benzamido)-4-methylthiazole-5-carboxylate: Used in various synthetic applications
The uniqueness of 5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
927995-84-4 |
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Molecular Formula |
C13H11Cl2NO3S |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-7-12(13(17)18)20-11(16-7)4-5-19-10-3-2-8(14)6-9(10)15/h2-3,6H,4-5H2,1H3,(H,17,18) |
InChI Key |
UDDJHZDYWSIRJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CCOC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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